Methyl 2-(1-(4-fluorobenzyl)-1H-indazole-3-carboxamido)-3,3-dimethylbutanoate, commonly known as MDMB-FUBINACA, is a synthetic cannabinoid receptor agonist (SCRA). [, , , , , , , , , , , , , , , , , , , , , , ] It is classified as a third-generation SCRA due to its structural similarities to other potent synthetic cannabinoids like AB-CHMINACA and MDMB-CHMICA. [, , ] MDMB-FUBINACA has been a subject of significant scientific interest due to its high potency and potential for abuse. [, , , , , , ] Researchers are particularly interested in understanding its pharmacology, metabolism, and toxicological profile to inform public health interventions and develop analytical methods for detection in biological samples. [, , , , , , , ]
Mdmb-fubica, chemically known as methyl 2-(1-(4-fluorobenzyl)-1H-indazole-3-carboxamido)-3-methylbutanoate, is a synthetic cannabinoid that has gained attention in both scientific research and forensic analysis. This compound is classified under the category of synthetic cannabinoids, which are designed to mimic the effects of tetrahydrocannabinol, the active component of cannabis. Mdmb-fubica is particularly notable for its potency and potential for abuse, leading to its inclusion in various drug monitoring programs.
Mdmb-fubica is synthesized from a combination of indole derivatives and fluorobenzyl halides. The compound is classified as a synthetic cannabinoid due to its structural similarities to naturally occurring cannabinoids and its interaction with the endocannabinoid system. It is often used in research settings to study the pharmacological effects of cannabinoids and their metabolites.
The synthesis of Mdmb-fubica involves several key steps:
Mdmb-fubica has a complex molecular structure characterized by:
The presence of these functional groups contributes to its interaction with cannabinoid receptors, influencing its biological activity.
Mdmb-fubica undergoes various chemical reactions:
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
The mechanism by which Mdmb-fubica exerts its effects primarily involves interaction with cannabinoid receptors (CB1 and CB2) in the endocannabinoid system. Research indicates that synthetic cannabinoids like Mdmb-fubica may have higher affinities for these receptors compared to natural cannabinoids. This interaction leads to various physiological effects such as altered mood, perception, and cognitive function.
Studies have shown that modifications to the ester side chain can significantly impact how Mdmb-fubica interacts with human carboxylesterases (hCES), enzymes involved in its metabolism. This interaction can influence both potency and duration of action .
Analytical methods such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) are commonly employed to quantify Mdmb-fubica in biological samples due to its potency .
Mdmb-fubica has several applications in scientific research:
CAS No.: 17355-83-8
CAS No.: 13561-08-5
CAS No.: 18326-62-0
CAS No.:
CAS No.: 179461-46-2
CAS No.: